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Compound of Interest

Compound Name: 7-Fluoro-2-methylquinazolin-4-ol
CAS No.: 194473-03-5
Cat. No.: B573599
Get Quote
. J

Executive Summary & Rationale

This guide details the synthesis of 7-Fluoro-2-methylquinazolin-4-ol (tautomer: 7-fluoro-2-
methyl-4(3H)-quinazolinone), a critical scaffold in the development of PARP and EGFR
inhibitors.

While direct condensation methods exist, this protocol utilizes a Two-Stage One-Pot strategy
via a Benzoxazinone Intermediate.

« Why this route? Direct condensation of 2-amino-4-fluorobenzoic acid with amides often leads
to oligomeric side products and difficult purification. The benzoxazinone route isolates the
cyclization event from the amination event, acting as a "chemical checkpoint” that ensures
high regioselectivity and purity (>98%) required for pharmaceutical applications.

Retrosynthetic Analysis & Mechanism

The synthesis exploits the reactivity of the 2-amino group and the carboxylic acid in 2-amino-4-
fluorobenzoic acid.
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 Activation/Cyclization: Acetic anhydride serves a dual role: N-acetylation of the amine and
dehydration of the carboxylic acid to form the thermodynamically stable 7-fluoro-2-methyl-
4H-3,1-benzoxazin-4-one.

» Ring Expansion (Ammonolysis): The benzoxazinone ring is susceptible to nucleophilic attack
by ammonia (or ammonium acetate), which opens the lactone ring and re-closes it to form
the thermodynamically favored quinazolinone lactam.
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Caption: Sequential cyclodehydration and ammonolysis pathway converting anthranilic acid
derivative to quinazolinone.

Material Safety & Pre-requisites (HSE)

Critical Hazard:Acetic Anhydride is a lachrymator and causes severe burns. Fluorinated
aromatics can be toxic if inhaled.

o Engineering Controls: All operations must be performed in a certified chemical fume hood.

e PPE: Nitrile gloves (double-gloved recommended during acid anhydride handling), lab coat,
and chemical splash goggles.

» Quenching: Have a saturated sodium bicarbonate solution ready to neutralize any acid spills.
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Experimental Protocol
Materials Table

Reagent MW ( g/mol ) Equiv. Amount Role
2-Amino-4-
_ 15.5 g (100 _ ]
fluorobenzoic 155.13 1.0 Starting Material
. mmol)

acid
Acetic Anhydride  102.09 5.0 51.0 g (~47 mL) Reagent/Solvent
Ammonium ]

77.08 3.0 231g Nitrogen Source
Acetate
Ethanol

- - 50 mL Solvent (Step 2)
(Absolute)
Water

o - - 200 mL Workup

(Deionized)

Step-by-Step Methodology
Stage 1: Formation of Benzoxazinone Intermediate[1]

e Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux
condenser topped with a drying tube (CaClz or Drierite).

e Charging: Add 2-amino-4-fluorobenzoic acid (15.5 g) to the flask.

e Acylation: Add Acetic Anhydride (47 mL) in one portion. The solid may not dissolve
immediately.

o Reflux: Heat the mixture to reflux (approx. 140°C bath temperature).

o Observation: The solid will dissolve, and the solution will turn clear/yellowish. Continue
reflux for 2 hours.

o Checkpoint: TLC (30% EtOAc/Hexane) should show complete consumption of the starting
acid.
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o Concentration: Cool the mixture slightly (to ~60°C) and remove excess acetic anhydride
under reduced pressure (rotary evaporator) to yield a solid residue (the benzoxazinone).

o Note: It is not necessary to isolate this intermediate perfectly dry for the next step, but
removing the bulk of acetic anhydride simplifies the workup.

Stage 2: Conversion to Quinazolinone

¢ Re-solvation: To the semi-solid residue from Step 5, add Ammonium Acetate (23.1 g).
Alternatively, use 28% aqueous Ammonia (50 mL), but solid ammonium acetate allows for
higher temperature reactions.

» Reaction: Heat the mixture (neat or with a minimal amount of acetic acid/ethanol if stirring is
difficult) to 120-130°C for 2—3 hours.

o Mechanism:[2][3][4][5][6] The ammonium acetate melts and reacts with the
benzoxazinone.

» Workup: Cool the reaction mixture to room temperature. A precipitate should form.

e Quenching: Add Cold Water (100 mL) to the flask and stir vigorously for 30 minutes to break
up the solid cake and dissolve inorganic salts.

 Filtration: Filter the crude solid using a Bichner funnel. Wash the cake with water (2 x 50
mL) and cold ethanol (1 x 20 mL).

Stage 3: Purification

o Recrystallization: Transfer the crude solid to a clean flask. Add Ethanol/Water (9:1) and heat
to boiling until dissolved. Allow to cool slowly to room temperature, then to 4°C.

o Drying: Filter the white/off-white crystals and dry in a vacuum oven at 60°C for 12 hours.

Analytical Validation (QC)

To certify the compound for downstream use, the following data profile must be met:
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Test Expected Result Diagnostic Feature

Absence of yellow/brown

Appearance White to off-white powder o

(oxidation)
Yield 75% - 85% >13.5 g expected

Broad singlet indicates
1H NMR (DMSO-d6) 6 ~12.3 (s, 1H, NH/OH) _

lactam/lactim tautomer

) Characteristic 7-F coupling

1H NMR (Aromatic) 0 ~8.1 (dd), 7.4 (dd), 7.2 (td)

patterns

Sharp singlet for 2-methyl
1H NMR (Methyl) 0 ~2.35 (s, 3H)

group
LC-MS (ESI+) [M+H]+ = 179.06 Single peak >98% area

Troubleshooting Guide:
e Problem: Low Yield / Sticky Solid.
o Cause: Incomplete removal of acetic anhydride before adding ammonium acetate.
o Fix: Ensure thorough rotary evaporation in Step 5.
e Problem: Starting material remains.
o Cause: Moisture in acetic anhydride.[7]
o Fix: Use fresh bottle or distill acetic anhydride prior to use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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